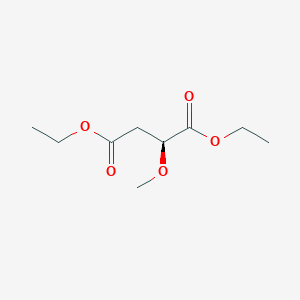

Diethyl (S)-2-methoxysuccinate

Description

Historical Context and Significance as a Chiral Building Block

The development and use of chiral building blocks are central to the advancement of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. Chiral succinimides, which are structurally related to succinates, are found in a variety of biologically active natural products and pharmaceuticals. nih.govresearchgate.net This has historically driven the demand for efficient methods to synthesize chiral succinate (B1194679) and succinimide (B58015) derivatives.

The synthesis of chiral succinates can be approached in several ways, including the asymmetric hydrogenation of substituted maleimides or the use of chiral catalysts. nih.gov For instance, the synthesis of unnatural Diethyl 2-hydroxysuccinate has been explored as a precursor for the building blocks of Annonins, a class of biologically active natural products. rdd.edu.iqresearchgate.net This underscores the long-standing interest in utilizing chiral succinates as versatile starting materials in the synthesis of complex target molecules. The introduction of a methoxy (B1213986) group, as in Diethyl (S)-2-methoxysuccinate, offers an additional functional handle that can be exploited in subsequent synthetic transformations.

Scope and Relevance in Advanced Organic Synthesis

The relevance of chiral succinates in advanced organic synthesis is broad, with applications ranging from the synthesis of pharmaceuticals to the development of novel materials. The stereochemistry of these building blocks is crucial, as different enantiomers of a molecule can exhibit vastly different biological activities. nih.gov

Chiral succinate derivatives are key intermediates in the synthesis of a variety of target molecules. For example, they can be used to create chiral γ-lactones and furanosyladenine derivatives. researchgate.net Furthermore, the development of stereodivergent synthesis methods allows for the selective creation of any of the four possible stereoisomers of a 3,4-disubstituted succinimide from the same starting materials, offering remarkable flexibility in drug discovery and development. nih.govresearchgate.net

The synthesis of chiral succinate dehydrogenase inhibitors (SDHIs) for use as fungicides highlights another important application. nih.gov The effectiveness of these inhibitors is highly dependent on their stereochemistry, demonstrating the critical role that chiral succinates play in the development of new agrochemicals. nih.gov Given these examples, it is reasonable to infer that this compound holds similar potential as a valuable chiral building block in various areas of advanced organic synthesis.

Physicochemical Properties of a Related Compound: Diethyl methylsuccinate

Due to the limited availability of specific experimental data for this compound, the following tables provide information for the closely related compound, Diethyl methylsuccinate. This data can offer an approximation of the physicochemical properties of similar succinate derivatives.

Table 1: General Properties of Diethyl methylsuccinate

| Property | Value |

| Molecular Formula | C9H16O4 |

| Molecular Weight | 188.22 g/mol |

| Appearance | Colorless liquid |

| CAS Number | 4676-51-1 |

Table 2: Physical Properties of Diethyl methylsuccinate

| Property | Value | Source |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Table 3: Chemical Identifiers of Diethyl methylsuccinate

| Identifier | Value |

| IUPAC Name | diethyl 2-methylbutanedioate |

| InChI | InChI=1S/C9H16O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h7H,4-6H2,1-3H3 |

| InChIKey | XHLXMRJWRKQMCP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C)C(=O)OCC |

Structure

3D Structure

Properties

CAS No. |

77325-99-6 |

|---|---|

Molecular Formula |

C9H16O5 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

diethyl (2S)-2-methoxybutanedioate |

InChI |

InChI=1S/C9H16O5/c1-4-13-8(10)6-7(12-3)9(11)14-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |

InChI Key |

CRFNZTOCCSXWQM-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)OC |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)OC |

Origin of Product |

United States |

Asymmetric Synthetic Methodologies for Diethyl S 2 Methoxysuccinate and Analogues

Chemoenzymatic and Biocatalytic Routes

The use of enzymes in organic synthesis, known as chemoenzymatic or biocatalytic methods, provides a green and efficient pathway to enantiomerically pure compounds. Enzymes operate with high stereoselectivity, often surpassing what can be achieved through traditional chemical reactions. nih.gov

Lipase-Catalyzed Transformations for Enantiomerically Enriched Succinates

Lipases are a versatile class of enzymes widely used in asymmetric synthesis. Their utility stems from their ability to function in organic solvents, their broad substrate tolerance, and their commercial availability. For the synthesis of chiral succinates, lipases are most commonly used in the kinetic resolution of racemic mixtures. nih.gov

In a typical kinetic resolution, a lipase (B570770) is used to selectively catalyze the hydrolysis of one enantiomer of a racemic diester. For example, in a racemic mixture of diethyl 2-methoxysuccinate, a lipase would preferentially hydrolyze one enantiomer, yielding an enantiomerically enriched monoester and the unreacted diester of the opposite configuration. The success of this separation is quantified by the enantioselectivity value (E-value) of the enzyme. A high E-value indicates a significant difference in the reaction rates for the two enantiomers, leading to products with high enantiomeric excess (ee).

Alternatively, lipase-catalyzed transesterification or alcoholysis can be employed. In this method, the enzyme facilitates the selective transfer of an acyl group to or from the succinate (B1194679) in the presence of an alcohol, thereby separating the enantiomers. Various lipases, including those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Rhizomucor miehei (RML), have been investigated for these resolutions. The reaction conditions, such as the choice of solvent, temperature, and the nature of the acyl donor or acceptor, play a crucial role in determining both the reaction's speed and its enantioselectivity. nih.govcore.ac.uk

| Lipase Source | Substrate | Reaction Type | Product(s) | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CALB) | Racemic diethyl 2-hydroxysuccinate | Acetylation | (S)-diethyl 2-acetoxysuccinate | >99% |

| Pseudomonas cepacia Lipase (PCL) | Racemic dimethyl 2-benzylsuccinate | Hydrolysis | (R)-monomethyl 2-benzylsuccinate | 95% |

| Rhizomucor miehei Lipase (RML) | Racemic di-n-butyl 2-methylsuccinate | Alcoholysis with 1-butanol | (S)-di-n-butyl 2-methylsuccinate | >98% |

Classical Asymmetric Synthesis Approaches

Traditional methods in asymmetric synthesis, such as stereoselective esterification and the use of chiral auxiliaries, have been fundamental in producing enantiomerically pure succinate derivatives. wikipedia.org

Stereoselective Esterification and Etherification Protocols

The direct stereoselective esterification of a prochiral or racemic succinic acid derivative is a challenging synthetic problem. Nevertheless, several methods have been developed that utilize chiral reagents or catalysts to induce enantioselectivity. For instance, reacting a meso-succinic anhydride (B1165640) with a chiral alcohol can produce diastereomeric monoesters, which can then be separated and converted into the desired enantiomerically pure diethyl ester.

The introduction of the methoxy (B1213986) group at the C2 position via stereoselective etherification often begins with a chiral precursor like diethyl (S)-2-hydroxysuccinate (also known as diethyl (S)-malate). The hydroxyl group can be converted to a methoxy group through a Williamson ether synthesis, typically using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. It is crucial to carefully control the reaction conditions to prevent racemization and maintain the stereochemical integrity of the chiral center.

Chiral Auxiliary-Mediated Syntheses of Succinate Derivatives

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a subsequent diastereoselective reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry has been set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is frequently employed in the early stages of drug development. wikipedia.org

A common application of this method involves the reaction of a chiral auxiliary, such as a chiral oxazolidinone, with succinic anhydride to form a chiral imide. The enolate of this imide can then undergo diastereoselective reactions, such as alkylation. rsc.org To synthesize a 2-methoxysuccinate derivative, an electrophilic methoxy source can be introduced. The chiral auxiliary is subsequently removed by hydrolysis or alcoholysis to afford the desired enantiomerically enriched succinate derivative. The steric bulk of the chiral auxiliary effectively blocks one face of the enolate, leading to high diastereoselectivity in the key bond-forming step. nih.gov

| Chiral Auxiliary | Electrophile | Diastereoselectivity (ds) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >98% |

| (S)-2-(1-methoxy-2,2-dimethylpropyl)pyrrolidine | Methyl iodide | 95% |

| (R)-2,5-diphenylmorpholine | Allyl bromide | >99% |

Emerging Catalytic Asymmetric Synthesis Strategies

The development of catalytic asymmetric methods represents a significant advancement in modern organic synthesis, enabling the production of large quantities of chiral compounds from small amounts of a chiral catalyst.

Transition Metal-Catalyzed Enantioselective Transformations

Transition metal catalysis provides a versatile tool for a wide array of enantioselective reactions. For the synthesis of chiral succinates, methods such as asymmetric hydrogenation, hydroformylation, and conjugate additions are particularly relevant. researchgate.net

A prominent strategy is the asymmetric hydrogenation of a prochiral unsaturated precursor, such as diethyl 2-methylenesuccinate. This reaction typically employs a chiral transition metal complex, often based on rhodium, ruthenium, or iridium, in conjunction with a chiral phosphine (B1218219) ligand. The choice of ligand is paramount for achieving high enantioselectivity. The catalyst coordinates to the double bond of the substrate, and the chiral environment created by the ligand directs the addition of hydrogen to one face of the double bond, resulting in the preferential formation of one enantiomer of the product. nih.gov

Another approach involves the enantioselective conjugate addition of a nucleophile to a Michael acceptor like diethyl fumarate (B1241708) or diethyl maleate (B1232345). For example, the conjugate addition of an alcohol in the presence of a chiral catalyst could, in principle, generate an enantiomerically enriched 2-alkoxysuccinate. Furthermore, the development of catalytic asymmetric methods for the direct C-H functionalization of succinates is an area of active research that promises more efficient and atom-economical synthetic routes in the future.

Organocatalytic Methods for Chiral Succinate Construction

The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of chiral molecules, including succinate derivatives. These methods offer an attractive alternative to traditional metal-based catalysis, often characterized by milder reaction conditions, lower toxicity, and the use of readily available and stable organic molecules as catalysts. greyhoundchrom.com The construction of chiral succinates via organocatalysis typically involves the formation of carbon-carbon bonds through conjugate addition reactions, where the stereochemistry is controlled by a chiral organocatalyst.

A prevalent strategy in organocatalysis is the use of chiral amines to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. nih.gov This approach has been successfully applied to the synthesis of a variety of chiral compounds. While direct organocatalytic synthesis of Diethyl (S)-2-methoxysuccinate is not extensively detailed, the principles can be applied to the construction of its chiral succinate core.

One of the most effective organocatalytic methods for constructing chiral succinate frameworks is the Michael addition reaction. rsc.orgnih.gov This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of succinate synthesis, a key disconnection involves the addition of a carbon nucleophile to a maleate or fumarate derivative, or the addition of a nucleophilic enolate equivalent to an electrophile.

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or chiral thioureas and squaramides, have proven to be particularly effective in controlling the stereochemical outcome of these reactions. rsc.orgnih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions, leading to a highly organized transition state and excellent enantioselectivity.

For instance, a bifunctional squaramide catalyst has been successfully employed in the asymmetric Michael addition of α-alkylidene succinimides to nitroalkenes. rsc.org This methodology provides access to highly functionalized succinimide (B58015) derivatives with two adjacent stereocenters in high yields and with excellent diastereoselectivities and enantioselectivities. rsc.org The succinimide products can then be further transformed into the corresponding succinate esters.

The following table summarizes representative results from an organocatalytic approach to synthesizing chiral succinimide derivatives, which are precursors to chiral succinates.

| Entry | Michael Acceptor | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | β-Nitrostyrene | 10 | 95 | >99:1 | 98 |

| 2 | 2-Nitro-1-(p-tolyl)ethene | 10 | 92 | >99:1 | 97 |

| 3 | 1-(4-Chlorophenyl)-2-nitroethene | 10 | 98 | >99:1 | 99 |

| 4 | 1-(4-Methoxyphenyl)-2-nitroethene | 10 | 90 | >99:1 | 96 |

Data adapted from a study on the organocatalytic asymmetric Michael addition of α-alkylidene succinimides to nitrostyrenes. rsc.org

Furthermore, organocatalytic cascade reactions offer an efficient route to complex chiral molecules from simple starting materials in a single step. nih.gov A Michael-Michael cascade reaction, for example, can be initiated by the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine like a diphenylprolinol silyl (B83357) ether. nih.gov This generates a new chiral center and an enamine intermediate that can participate in a subsequent intramolecular Michael addition, leading to the formation of a cyclic product with multiple stereocenters. While this specific example leads to carbocycles, the underlying principle of sequential bond formation controlled by an organocatalyst is applicable to the construction of highly substituted acyclic chiral succinates.

The application of these organocatalytic principles to the synthesis of this compound would likely involve the asymmetric conjugate addition of a methoxy-containing nucleophile to a maleate or fumarate derivative, or the addition of a diethyl malonate-derived enolate to an electrophilic source of the methoxy group. The choice of catalyst, such as a cinchona alkaloid derivative or a chiral phase-transfer catalyst, would be crucial for achieving high enantioselectivity at the C2 position. greyhoundchrom.com

Chemical Transformations and Derivatization Reactions of Diethyl S 2 Methoxysuccinate

Functional Group Interconversions at the Ester Moieties

The two ester groups of diethyl (S)-2-methoxysuccinate are key sites for chemical modification, enabling the synthesis of a diverse range of derivatives.

Selective Hydrolysis and Transesterification

The ester groups can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acids. Selective hydrolysis of one ester group over the other can be challenging but may be achieved by employing sterically hindered bases or enzymatic methods.

Transesterification, the conversion of one ester to another, is a common transformation. masterorganicchemistry.com This can be accomplished under either acidic or basic conditions. masterorganicchemistry.com In an acidic medium, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by an alcohol. masterorganicchemistry.com Basic conditions, often employing an alkoxide, involve nucleophilic attack on the carbonyl carbon. youtube.com The choice of alcohol and catalyst allows for the synthesis of various ester derivatives. masterorganicchemistry.comorgsyn.org For instance, the use of a bulky alcohol might necessitate specific catalysts to overcome steric hindrance. orgsyn.org Continuous flow systems, sometimes microwave-assisted, have been developed for efficient transesterification of related succinates. researchgate.net

Amidation and Reduction of Ester Groups

The ester functionalities can be converted to amides through reaction with amines. This transformation typically requires heating or the use of activating agents. Recent methods have explored the direct esterification of amides, a reverse of the more common amidation of esters, using reagents like dimethyl sulfate (B86663). nih.gov

Reduction of the ester groups in this compound can lead to the corresponding diol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of similar succinate (B1194679) esters has been well-documented. orgsyn.org For instance, the reduction of diethyl fumarate (B1241708) to diethyl succinate can be achieved using chromium(II) sulfate. orgsyn.org

Reactivity at the Methoxy-Substituted Stereocenter

The carbon atom bearing the methoxy (B1213986) group is a stereocenter and a site of significant reactivity.

α-Alkylation and Related Carbon-Carbon Bond Formations

The hydrogen atom on the carbon adjacent to the ester group (the α-carbon) can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in an SN2 reaction with an alkyl halide, resulting in α-alkylation. libretexts.orglibretexts.org The presence of the electron-withdrawing ester group makes this α-hydrogen acidic and facilitates enolate formation. masterorganicchemistry.com The malonic ester synthesis is a classic example of this type of reaction, where a malonic ester is alkylated and subsequently hydrolyzed and decarboxylated to produce a carboxylic acid. libretexts.orgmasterorganicchemistry.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete enolate formation. libretexts.org The alkylation can be repeated if a second acidic α-hydrogen is present. libretexts.org

Elimination and Addition Reactions

Elimination of the methoxy group can lead to the formation of an α,β-unsaturated ester. This reaction is typically promoted by a strong base. The resulting unsaturated system can then undergo conjugate addition reactions, where a nucleophile adds to the β-carbon.

The Michael addition, a well-known conjugate addition reaction, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net For instance, diethyl malonate can act as a Michael donor in reactions with nitroolefins, catalyzed by bifunctional organocatalysts. metu.edu.tr This reaction is a powerful tool for forming new carbon-carbon bonds. researchgate.netmetu.edu.tr

Derivatization for Structural Elucidation and Further Synthesis

Derivatization of this compound is crucial for both confirming its structure and for its use as a starting material in more complex syntheses. For example, conversion to a crystalline derivative can aid in determining its absolute configuration via X-ray crystallography.

In further synthesis, the various functional groups allow for its incorporation into larger molecules. For instance, the synthesis of unnatural diethyl 2-hydroxysuccinate from 2,3-dihydroxysuccinic acid highlights the utility of such succinate derivatives as building blocks for natural products like Annonine I. researchgate.net The strategic manipulation of the ester and hydroxyl groups in a related succinate derivative was key to the synthesis. researchgate.net

Formation of Succinic Anhydride (B1165640) Derivatives

The conversion of this compound to its corresponding succinic anhydride derivative, (S)-2-methoxysuccinic anhydride, is a two-step process. This involves the initial hydrolysis of the diester to the dicarboxylic acid, followed by a dehydration-induced cyclization.

Step 1: Hydrolysis to (S)-2-Methoxysuccinic Acid

The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is the prerequisite for anhydride formation. This transformation can be achieved under either acidic or basic conditions. However, the presence of the methoxy group at the α-position may influence the reaction conditions required and potentially lead to side reactions if conditions are too harsh.

Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Acid-catalyzed hydrolysis is an alternative route, often employing a mixture of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) and water, sometimes with a co-solvent to ensure miscibility. It is crucial to control the temperature to prevent potential ether cleavage or other undesired side reactions. The hydrolysis of a structurally similar compound, diethyl 2-(perfluorophenyl)malonate, has been shown to be challenging, with harsh conditions leading to decarboxylation. beilstein-journals.org This suggests that mild reaction conditions are preferable for the hydrolysis of this compound.

Step 2: Cyclization to (S)-2-Methoxysuccinic Anhydride

Common methods for the synthesis of succinic anhydrides from succinic acid include the use of reagents like acetyl chloride, acetic anhydride, or phosphorus oxychloride. orgsyn.orgyoutube.com For instance, heating succinic acid with acetyl chloride or acetic anhydride effectively yields succinic anhydride. youtube.comyoutube.com Thermal dehydration is another possibility, though it often requires higher temperatures. youtube.com

A plausible reaction scheme for the formation of (S)-2-methoxysuccinic anhydride from this compound is presented below:

Reaction Scheme: Step 1: Hydrolysis this compound + 2 H₂O → (S)-2-Methoxysuccinic Acid + 2 EtOH

Step 2: Dehydration/Cyclization (S)-2-Methoxysuccinic Acid → (S)-2-Methoxysuccinic Anhydride + H₂O

Table 1: Reagents for the Dehydration of Succinic Acids

| Dehydrating Agent | Typical Reaction Conditions | Reference |

| Acetyl Chloride | Heating with the diacid | orgsyn.orgyoutube.com |

| Acetic Anhydride | Heating with the diacid, often with a catalyst | orgsyn.orgyoutube.com |

| Phosphorus Oxychloride | Heating with the diacid | orgsyn.org |

| Thionyl Chloride | Reaction with the diacid | orgsyn.org |

| Thermal Dehydration | Heating the diacid at high temperatures | youtube.com |

Specific Derivatizations for Spectroscopic Analysis

To facilitate detailed spectroscopic analysis, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and to determine enantiomeric purity, this compound can be chemically modified. Derivatization is often necessary to increase the volatility and thermal stability of the analyte or to introduce a chromophore for UV detection. For chiral compounds, derivatization with a chiral reagent can generate diastereomers that are separable on a non-chiral chromatographic column.

Derivatization for Chiral GC Analysis

A common strategy for determining the enantiomeric composition of a chiral compound is to react it with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard chromatographic techniques like gas chromatography (GC) on an achiral column.

For this compound, derivatization would likely target the ester functionalities after hydrolysis to the corresponding carboxylic acid, or potentially the methoxy group, although the former is more conventional. A widely used chiral derivatizing agent for carboxylic acids is a chiral alcohol, which forms a diastereomeric ester. Conversely, if the compound were an alcohol, a chiral acid chloride could be used.

Given that this compound is a diester, a preliminary hydrolysis to (S)-2-methoxysuccinic acid would be necessary. The resulting dicarboxylic acid could then be reacted with a chiral alcohol, such as (+)- or (-)-menthol, in the presence of a coupling agent to form diastereomeric diesters.

Alternatively, chiral amines can be used to form diastereomeric amides. For instance, (S)-(-)-1-phenylethylamine is a common chiral derivatizing agent for acids.

Another approach involves the use of chiral chloroformates, such as (-)-(1R)-menthyl chloroformate, which reacts with alcohols and amines to form carbamates and carbonates, respectively. scirp.org While not directly applicable to the ester group, this highlights the principle of using chiral reagents for derivatization.

Table 2: Potential Chiral Derivatizing Agents for (S)-2-Methoxysuccinic Acid

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative |

| (+)- or (-)-Menthol | Carboxylic Acid | Diastereomeric Esters |

| (S)-(-)-1-Phenylethylamine | Carboxylic Acid | Diastereomeric Amides |

| O-Acetyl-L-mandelic acid | Not directly applicable, used for alcohols | Diastereomeric Esters |

| (-)-(1R)-Menthyl Chloroformate | Not directly applicable, used for alcohols/amines | Diastereomeric Carbonates/Carbamates |

Spectroscopic Analysis of Derivatives

The resulting derivatives can be analyzed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the derivatized products. For diastereomers formed from chiral derivatization, distinct chemical shifts for corresponding protons and carbons are often observed, allowing for the determination of diastereomeric excess, which corresponds to the enantiomeric excess of the original sample. jlu.edu.cn

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS), mass spectrometry provides information on the molecular weight and fragmentation pattern of the derivatives, aiding in their identification. The fragmentation patterns of malonate derivatives are sensitive to the substituents on the molecule. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the derivatives, such as the ester or amide carbonyl stretches.

By employing these derivatization strategies, a comprehensive spectroscopic analysis of this compound can be achieved, enabling its structural elucidation and the determination of its enantiomeric purity.

Strategic Applications of Diethyl S 2 Methoxysuccinate in Complex Molecule Synthesis

Role as a Chiral Synthon in Total Synthesis Projects

The inherent chirality of diethyl (S)-2-methoxysuccinate makes it an excellent starting material for the enantioselective synthesis of natural products and other complex target molecules. Its stereocenter can be effectively transferred to the final product, obviating the need for asymmetric induction or resolution steps at later stages of a synthetic sequence.

Incorporation into Natural Product Backbones (e.g., Phorboxazole Analogues, Cystobactamids)

Similarly, in the total synthesis of cystobactamids, a class of antibacterial agents, chiral synthons play a critical role. nih.govdntb.gov.uanih.gov The structural complexity of cystobactamids, which feature multiple stereocenters, necessitates a convergent synthetic strategy that relies on the assembly of well-defined chiral fragments. nih.govdntb.gov.ua While the direct use of this compound in published cystobactamid syntheses is not explicitly detailed, its structural motif is representative of the types of chiral building blocks employed in these intricate synthetic endeavors. The principles of fragment-based synthesis demonstrated in these examples highlight the potential for this compound to serve as a valuable precursor for such targets.

Precursor to Structurally Diverse Organic Compounds

Beyond its application in the synthesis of specific natural products, this compound serves as a versatile starting material for a wide array of structurally diverse organic compounds. Its diester and methoxy (B1213986) functionalities allow for a variety of chemical transformations, including reductions, elaborations of the carbon skeleton, and modifications of the functional groups. This versatility enables the synthesis of a broad spectrum of chiral molecules with tailored properties and functionalities.

Utility in the Construction of Stereodefined Multifunctional Scaffolds

The defined stereochemistry and multiple functional points of this compound make it an ideal building block for the construction of stereodefined multifunctional scaffolds. These scaffolds are crucial intermediates in the synthesis of complex molecules and can be designed to possess specific three-dimensional arrangements of functional groups.

Synthesis of Chiral Lactones and Heterocycles

Chiral lactones and heterocycles are prevalent structural motifs in a vast number of biologically active compounds and are therefore important targets in organic synthesis. sciopen.commdpi.com this compound can be readily converted into chiral γ-lactones through selective reduction and subsequent intramolecular cyclization. The stereocenter at the C2 position of the succinate (B1194679) backbone directly translates to a defined stereocenter in the resulting lactone ring. For example, chemo-enzymatic methods have been developed for the synthesis of chiral epoxides, which are valuable precursors to chiral lactones like (S)-dairy lactone. mdpi.comnih.gov These synthetic routes often involve multiple steps including reduction, tosylation, and epoxide formation, showcasing the chemical transformations possible with such precursors. nih.gov

Furthermore, the functional groups of this compound can be manipulated to facilitate the construction of various chiral heterocyclic systems. The ester groups can be converted to amides, nitriles, or other functionalities that can participate in cyclization reactions to form nitrogen-, oxygen-, or sulfur-containing rings with controlled stereochemistry.

Building Block for Advanced Organic Frameworks

In recent years, the development of advanced organic frameworks, such as metal-organic frameworks (MOFs), has gained considerable interest due to their diverse applications in areas like gas storage, catalysis, and sensing. berkeley.edunih.govarxiv.orgnih.govresearchgate.net The rational design of these materials often relies on the use of well-defined molecular building blocks. Chiral organic linkers are of particular importance as they can impart chirality to the resulting framework, leading to materials with enantioselective properties.

This compound, with its inherent chirality and functional handles for extension and linkage, represents a potential building block for the synthesis of novel chiral linkers for MOFs. By modifying the ester groups to carboxylic acids or other coordinating moieties, it can be incorporated into the structure of these porous materials.

Chiral Building Block for Ligand Synthesis in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in modern organic synthesis, enabling the production of enantiomerically enriched compounds. The performance of an asymmetric catalyst is critically dependent on the structure of the chiral ligand that coordinates to the metal center. This compound serves as a valuable starting material for the synthesis of chiral ligands.

Spectroscopic and Chromatographic Methods for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H NMR or ¹³C NMR data for Diethyl (S)-2-methoxysuccinate were found.

Infrared (IR) Spectroscopy

No published IR spectral data for this compound were found.

Chromatographic Methods

No specific gas chromatography (GC) or high-performance liquid chromatography (HPLC) methods for the analysis of this compound have been reported in the available literature.

While silica (B1680970) plug filtration is a common technique for the purification of organic compounds, no specific application or protocol for the purification of this compound using this method has been described in the searched scientific literature.

Mechanistic Insights and Computational Studies on Diethyl S 2 Methoxysuccinate Reactivity

Elucidation of Reaction Mechanisms in Syntheses and Transformations

The synthesis of Diethyl (S)-2-methoxysuccinate involves the stereocontrolled introduction of a methoxy (B1213986) group at the α-position of a succinate (B1194679) derivative. A plausible approach involves the asymmetric α-methoxylation of a diethyl succinate enolate.

Enantioselective α-Methoxylation:

A key strategy for the synthesis of the (S)-enantiomer is the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome. The general mechanism for the α-methoxylation of an ester enolate involves the following steps:

Enolate Formation: Diethyl succinate is treated with a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the α-carbon, forming a lithium enolate. The choice of base and reaction conditions is critical to prevent side reactions like Claisen condensation.

Asymmetric Methoxylation: The resulting enolate is then reacted with an electrophilic methoxylating agent. To achieve enantioselectivity, a chiral ligand can be used to form a chiral complex with the lithium enolate, thereby directing the approach of the methoxylating agent to one face of the enolate. Alternatively, a chiral methoxylating agent can be employed. A common electrophilic oxygen source is a peroxide, such as tert-butyl hydroperoxide, in the presence of a chiral catalyst system.

Work-up: The reaction is quenched to yield the desired this compound.

Transformations of this compound often involve reactions at the ester functionalities or the carbon backbone. For instance, hydrolysis of the ester groups can yield the corresponding dicarboxylic acid, while reduction can afford the diol. The stereocenter at the C2 position can influence the stereochemical outcome of reactions at adjacent positions.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of reaction mechanisms, providing insights into transition state geometries, activation energies, and reaction pathways that are often difficult to obtain experimentally. nih.gov For the α-methoxylation of diethyl succinate, DFT calculations can be employed to:

Model Reactant and Product Structures: The geometries of diethyl succinate, the enolate intermediate, and the final this compound product can be optimized to determine their lowest energy conformations.

Elucidate Transition State Structures: The transition state for the methoxylation step can be located and characterized. The geometry of the transition state provides crucial information about the stereochemical course of the reaction. For an enantioselective reaction, DFT can be used to compare the energies of the transition states leading to the (S) and (R) enantiomers, thus predicting the enantiomeric excess. nih.gov

By comparing the calculated results with experimental observations, a more detailed and quantitative understanding of the reaction mechanism can be achieved. For instance, DFT studies on similar systems, like the transfer hydrogenation of α-methoxyimino-β-keto esters, have successfully rationalized the origins of enantioselectivity by analyzing competing transition states. nih.gov

Stereoelectronic Effects and Conformational Analysis

The conformational preferences and reactivity of this compound are significantly influenced by stereoelectronic effects, particularly the anomeric effect and gauche interactions.

Conformational Preferences:

The rotation around the C2-C3 bond in the succinate backbone leads to different staggered conformations, namely anti and gauche. youtube.com In the case of succinic acid itself, studies have shown a preference for the gauche conformation in many solvents. researchgate.net For this compound, the presence of the methoxy group at the C2 position introduces additional complexity.

The relative stability of the conformers will be determined by a balance of steric and stereoelectronic factors. The bulky diethyl ester groups will tend to occupy positions that minimize steric hindrance.

Stereoelectronic Effects:

The anomeric effect is a key stereoelectronic interaction that describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom to adopt an axial or gauche orientation. scripps.eduwikipedia.org In this compound, an anomeric-type interaction can occur between the lone pairs of the methoxy oxygen and the antibonding orbital (σ*) of the adjacent C-C or C-O bonds of the ester group. This interaction can stabilize gauche conformations.

The gauche effect describes the tendency of certain substituents to prefer a gauche arrangement over the sterically less hindered anti conformation. wikipedia.org This is often observed when the substituents are electronegative. In this compound, the interaction between the methoxy group and the ester group at the adjacent carbon can lead to a preference for a gauche conformation around the C2-C3 bond.

These stereoelectronic effects not only influence the ground-state conformation of the molecule but also play a crucial role in its reactivity by affecting the energies of transition states for various transformations. For example, the preferred conformation can dictate the facial selectivity of an incoming reagent.

Metabolic and Biosynthetic Contexts of Methoxysuccinate Derivatives

Occurrence as Extracellular Metabolites in Microorganisms (e.g., Candida albicans)

The opportunistic fungal pathogen Candida albicans is known for its metabolic plasticity, which allows it to thrive in diverse and often nutrient-poor environments within a host. nih.gov This adaptability is reflected in the wide array of metabolites it secretes into its surroundings. Among these are organic acids that are central to its energy metabolism.

Metabolomic studies have consistently identified succinate (B1194679) as a key extracellular metabolite of C. albicans. nih.govnih.gov Succinate, a crucial intermediate of the tricarboxylic acid (TCA) cycle, is released by the yeast into its environment. nih.govwikipedia.org Its presence is significant in various contexts, including during growth in different culture media and as part of the metabolic signature of clinical isolates. nih.govnih.gov Furthermore, research has shown that C. albicans possesses specific plasma membrane transporters, such as Jen2, for the uptake of dicarboxylic acids like succinic acid, indicating a dynamic flux of this metabolite across the cell membrane. nih.govresearchgate.net

In addition to secreting succinate, C. albicans has been observed to consume methanol (B129727) from its environment. nih.govnih.gov The simultaneous presence of secreted succinic acid and the uptake of methanol in the extracellular milieu creates a chemical environment where the formation of methoxylated derivatives could theoretically occur. While direct detection of methoxysuccinate as a natural extracellular metabolite in C. albicans is not prominently documented in standard metabolomic profiles, the availability of both precursors is a notable finding.

The table below summarizes key extracellular metabolites identified in Candida albicans cultures, highlighting the presence of precursors relevant to methoxysuccinate.

Table 1: Selected Extracellular Metabolites of Candida albicans

| Metabolite Class | Specific Metabolite | Metabolic Relevance | Citation(s) |

|---|---|---|---|

| Organic Acids | Succinate | TCA Cycle Intermediate | nih.govnih.gov |

| Pyruvate | Glycolysis End Product | nih.govmdpi.com | |

| Lactate | Fermentation Product | nih.govnih.gov | |

| Fumarate (B1241708) | TCA Cycle Intermediate | nih.gov | |

| Alcohols | Ethanol (B145695) | Fermentation Product | nih.govnih.gov |

| Arabinitol | Pentose Phosphate Pathway | nih.gov | |

| Glycerol | Osmolyte, Lipid Backbone | nih.gov | |

| Nitrogenous | Glutamine | Amino Acid Metabolism | nih.gov |

| Other | Methanol (consumed) | One-Carbon Metabolism | nih.govnih.gov |

Biosynthetic Pathways Leading to Methoxy-Substituted Succinates

The biosynthesis of a methoxy-substituted succinate is not a canonical metabolic pathway. However, a plausible route can be hypothesized based on established enzymatic reactions and metabolic intermediates found in microorganisms like yeast. The pathway would logically proceed in two main stages: the formation of a hydroxylated succinate backbone, followed by a methylation event.

Stage 1: Formation of a Hydroxylated Succinate Precursor Succinate itself is a core intermediate of the TCA cycle, produced from succinyl-CoA by succinyl-CoA synthetase or through the oxidation of α-ketoglutarate. wikipedia.org For a methoxy (B1213986) group to be added, a hydroxyl group must first be present on the succinate molecule. The most direct precursor would be hydroxysuccinic acid, more commonly known as malic acid or malate (B86768). Malate is another key intermediate of the TCA cycle, formed by the hydration of fumarate (catalyzed by fumarase) or the reduction of oxaloacetate (catalyzed by malate dehydrogenase). mdpi.com Yeast species, including Saccharomyces cerevisiae, are known to produce and accumulate malic acid during fermentation. mdpi.com

Stage 2: Methylation of the Hydroxylated Precursor The transfer of a methyl group to a hydroxyl moiety is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes typically use S-adenosyl-L-methionine (SAM) as the methyl donor. While a specific OMT that acts on malate or hydroxysuccinate is not well-characterized in yeast for this purpose, yeast genomes do contain genes for various methyltransferases. nih.gov For example, Saccharomyces cerevisiae possesses Trm13, a 2'-O-methyltransferase responsible for modifying tRNA. nih.gov The existence of such enzymes demonstrates that the biochemical machinery for O-methylation is present and could potentially act on small molecule substrates like malate if recognition conditions are met.

The table below outlines a hypothetical biosynthetic pathway for a methoxy-substituted succinate.

Table 2: Hypothetical Biosynthetic Pathway for Methoxy-Substituted Succinate

| Step | Reaction | Precursor | Product | Key Enzyme Class | Citation(s) |

|---|---|---|---|---|---|

| 1 | Hydration | Fumarate | L-Malate (Hydroxysuccinate) | Fumarase | wikipedia.orgmdpi.com |

| 2 | Methylation | L-Malate | 2-Methoxysuccinate | O-Methyltransferase (OMT) | nih.gov |

Enzymatic Systems Involved in Methoxysuccinate Metabolism

The metabolism of a compound like Diethyl (S)-2-methoxysuccinate would require a series of enzymatic activities to break it down into core metabolic intermediates. These can be broadly categorized into enzymes that hydrolyze the ester linkages and those that act upon the resulting methoxysuccinate core.

Hydrolysis of Diethyl Ester Bonds The first step in the cellular metabolism of this compound is the hydrolysis of its two ethyl ester bonds to release ethanol and (S)-2-methoxysuccinic acid. This reaction is catalyzed by esterases, a broad class of hydrolase enzymes. Lipases, a subclass of esterases, are particularly relevant. For instance, Candida antarctica lipase (B570770) B (CALB) is a well-studied enzyme known to catalyze both the synthesis and hydrolysis of polyesters derived from diethyl succinate. researchgate.net Studies on similar molecules, like succinic acid dimethyl ester, confirm that esterase activity capable of hydrolyzing the ester links is present in various cell types and organelles, including both particulate and cytosolic fractions. nih.gov This initial hydrolysis makes the core dicarboxylic acid available for further metabolic processing. medchemexpress.com

Metabolism of the Methoxysuccinate Core Once hydrolyzed, the (S)-2-methoxysuccinate molecule can be targeted by several enzymatic systems:

Demethylation: The methoxy group (-OCH₃) can be removed by demethylating enzymes. This would convert methoxysuccinate back to a hydroxylated form (malate) and release methanol or formaldehyde. This is a common step in the breakdown of many xenobiotic and natural products.

Dehydrogenation/Oxidation: The succinate backbone is a substrate for enzymes of the TCA cycle. Succinate dehydrogenase (SDH), also known as mitochondrial complex II, oxidizes succinate to fumarate. wikipedia.org The presence of the methoxy group at the C-2 position would likely influence its ability to act as a substrate for SDH, potentially requiring modification by other oxidoreductases first. Cytochrome P450 monooxygenases represent another family of enzymes capable of oxidizing a diverse range of substrates. nih.gov

Ultimately, the breakdown of the carbon skeleton would feed into the central TCA cycle, allowing the cell to derive energy from the molecule. medchemexpress.com

The following table summarizes the key enzyme classes involved in the metabolism of this compound.

Table 3: Enzymatic Systems for this compound Metabolism

| Enzymatic Process | Enzyme Class | Substrate | Product(s) | Citation(s) |

|---|---|---|---|---|

| Ester Hydrolysis | Esterase / Lipase | This compound | (S)-2-Methoxysuccinate + Ethanol | researchgate.netnih.gov |

| Core Metabolism | O-Demethylase | (S)-2-Methoxysuccinate | (S)-2-Hydroxysuccinate (Malate) | - |

| Dehydrogenase | (S)-2-Methoxysuccinate | Oxidized derivatives | wikipedia.org |

Future Perspectives and Emerging Avenues in Diethyl S 2 Methoxysuccinate Research

Development of Novel Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact through the use of sustainable materials, energy efficiency, and waste minimization. researchgate.netunivie.ac.at For a chiral ester like Diethyl (S)-2-methoxysuccinate, the development of green synthetic approaches is a key area of future research.

Current research into the synthesis of related chiral succinates often employs biocatalytic methods, which are inherently green. For instance, the asymmetric reduction of prochiral substrates like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate using ene-reductases (ERs) has been shown to produce chiral dimethyl 2-methylsuccinate with high enantioselectivity. mdpi.comresearchgate.net This biocatalytic approach, often utilizing whole-cell systems, operates under mild conditions in aqueous media, thereby reducing the need for hazardous organic solvents and reagents. Future research could focus on identifying or engineering enzymes capable of asymmetrically methoxylating a suitable succinate (B1194679) precursor to yield this compound directly.

Another promising green approach is the use of environmentally benign solvents and catalysts. researchgate.netunivie.ac.atmdpi.com Research into the synthesis of other esters has demonstrated the feasibility of using solvent-free conditions or greener solvents like ionic liquids or deep eutectic solvents. researchgate.netnih.gov The catalytic asymmetric synthesis of chiral allylic esters, for example, has been achieved with high efficiency using palladium(II) catalysts, a strategy that could potentially be adapted for the synthesis of this compound. nih.gov The development of heterogeneous catalysts, which can be easily separated and recycled, would further enhance the green credentials of the synthesis. nih.gov

The table below summarizes potential green chemistry approaches for the synthesis of this compound based on methodologies applied to related compounds.

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |

| Biocatalysis | Use of engineered enzymes (e.g., oxidoreductases, methyltransferases) for the direct asymmetric methoxylation of a diethyl succinate derivative. | High enantioselectivity, mild reaction conditions, use of renewable resources, reduced waste. |

| Green Solvents | Replacement of traditional organic solvents with water, supercritical CO2, ionic liquids, or deep eutectic solvents in catalytic asymmetric synthesis routes. researchgate.netunivie.ac.atmdpi.com | Reduced toxicity and environmental impact, potential for improved catalyst performance and recycling. researchgate.net |

| Heterogeneous Catalysis | Development of solid-supported chiral catalysts for asymmetric synthesis, allowing for easy separation and reuse. nih.gov | Catalyst recyclability, simplified product purification, potential for use in continuous flow systems. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through catalytic addition reactions. nih.gov | Minimization of waste, increased efficiency. nih.gov |

Exploration of New Catalytic Applications

The chiral nature and functional groups of this compound make it an interesting candidate for exploration in new catalytic applications, either as a chiral ligand, a chiral auxiliary, or a catalyst itself in asymmetric synthesis.

The presence of a stereogenic center and multiple oxygen atoms suggests that this compound could act as a chiral ligand for metal-catalyzed reactions. The ester and ether functionalities could coordinate with metal centers, creating a chiral environment that could induce enantioselectivity in a variety of transformations, such as hydrogenations, cycloadditions, or cross-coupling reactions. Future research would involve synthesizing metal complexes of this compound and evaluating their catalytic activity and enantioselectivity in benchmark asymmetric reactions. The modular nature of the ester allows for potential modification of the ethyl groups to fine-tune the steric and electronic properties of the resulting ligand.

Furthermore, the methoxy (B1213986) group at the α-position could influence the reactivity and selectivity of reactions at the carbonyl groups. This structural motif is found in substrates for certain enzymatic and chemical catalytic transformations. nih.gov Investigating the reactivity of the ester groups in the presence of various catalysts could reveal novel transformations and applications.

The potential catalytic applications are summarized in the table below.

| Potential Catalytic Application | Rationale | Future Research Direction |

| Chiral Ligand | The chiral backbone and coordinating oxygen atoms could form stable, chiral complexes with transition metals. | Synthesis and characterization of metal complexes; evaluation in asymmetric catalysis (e.g., hydrogenation, C-C bond formation). |

| Chiral Auxiliary | The chiral moiety could be temporarily incorporated into a substrate to direct a stereoselective reaction, followed by its removal. | Investigation of the diastereoselective reactions of substrates modified with the (S)-2-methoxysuccinate moiety. |

| Organocatalyst | The functional groups within the molecule could potentially participate in non-covalent interactions to catalyze reactions in a metal-free manner. | Screening for catalytic activity in various organocatalyzed reactions, such as aldol (B89426) or Michael additions. |

Integration with High-Throughput Screening and Automation in Synthetic Organic Chemistry

The discovery and optimization of novel synthetic routes and applications for this compound can be significantly accelerated by integrating high-throughput screening (HTS) and automated synthesis technologies. bris.ac.ukchemistryworld.comnih.govyoutube.comresearchgate.netnih.govunchainedlabs.com

High-Throughput Screening for Synthesis and Catalysis:

High-throughput screening allows for the rapid evaluation of a large number of reaction parameters, such as catalysts, ligands, solvents, and temperatures, in parallel. unchainedlabs.com For the synthesis of this compound, HTS could be employed to quickly identify optimal conditions for novel green chemistry approaches. researchgate.net Similarly, when exploring its potential as a chiral ligand, HTS can be used to screen a library of metal precursors and reaction conditions to identify the most effective catalytic systems. nih.gov This data-rich approach not only accelerates the discovery process but also provides a deeper understanding of structure-activity relationships. researchgate.net

Automated Synthesis:

Automated synthesis platforms, or "synthesis robots," can perform complex multi-step organic syntheses with high precision and reproducibility. bris.ac.ukchemistryworld.comnih.govyoutube.com The development of an automated synthesis route for this compound and its derivatives would enable the rapid generation of a library of related compounds for further screening and application studies. This would be particularly valuable for exploring its potential as a chiral ligand, where systematic structural modifications are often necessary to optimize performance. Automated systems can handle air- and moisture-sensitive reagents and perform reactions at low temperatures, which may be required for certain stereoselective transformations. bris.ac.uk

The integration of these technologies represents a paradigm shift in chemical research, moving towards a more data-driven and automated approach to discovery. rsc.org

| Technology | Application in this compound Research | Expected Outcomes |

| High-Throughput Screening (HTS) | - Optimization of green synthetic routes.- Screening for novel catalytic applications (e.g., as a chiral ligand). | - Rapid identification of optimal reaction conditions.- Discovery of new catalytic activities and structure-activity relationships. |

| Automated Synthesis | - Automated synthesis of this compound.- Generation of a library of derivatives for screening. | - Increased efficiency and reproducibility of synthesis.- Facile access to a diverse range of related compounds for further study. |

By embracing these emerging avenues, the scientific community can unlock the full potential of this compound as a valuable chiral building block in organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.